2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol
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Overview
Description
Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and stability. Techniques used could include melting point determination, boiling point determination, and solubility tests .Scientific Research Applications
Given the absence of direct matches in the scientific literature for the specific compound mentioned, it's important to consider how related compounds and their functionalities are studied for potential applications. Research on compounds with similar structural features, such as oxadiazoles, pyrimidinols, and sulfanyl groups, often focuses on their pharmacological properties, including their potential as therapeutic agents for various diseases due to their interaction with biological targets.
Subheading: Pharmacological Applications
Compounds containing oxadiazole and pyrimidinol rings are of interest in the development of new therapeutic agents due to their wide range of biological activities. Studies on related compounds have explored their use as cardiotonic agents, positive inotropic substances, and their effects on hemodynamic parameters in patients with cardiovascular diseases (Thormann, Kramer, & Schlepper, 1981; Ruffmann, Mehmel, & Kübler, 1981; Weikl, Kohlschütter, Durst, & Lang, 1981). These studies indicate the potential of structurally similar compounds for treating conditions such as heart failure and coronary artery disease by improving heart function and reducing cardiac stress.
Subheading: Environmental and Safety Studies
Research on environmental exposure to related chemical compounds, particularly those used as pesticides or in pharmaceuticals, highlights the importance of understanding their impact on human health and ecosystems. Studies on organophosphorus and pyrethroid pesticides (Babina, Dollard, Pilotto, & Edwards, 2012) and the systemic effects of pharmaceutical metabolites (Beisswenger, Howell, Touchette, Lal, & Szwergold, 1999) provide insight into the broader implications of chemical use and the need for thorough safety evaluations.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-5-12-9-14(22)19-17(18-12)25-10-15-20-16(21-24-15)11-6-4-7-13(8-11)23-2/h4,6-9H,3,5,10H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXCUYATCYZJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL |
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